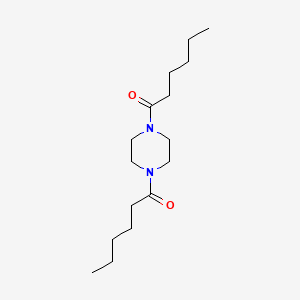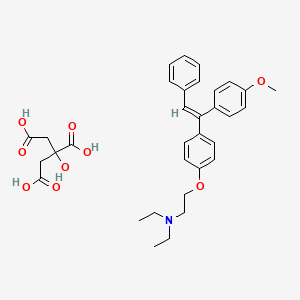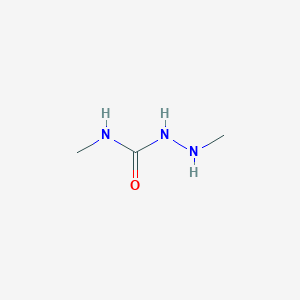
N,2-Dimethylhydrazine-1-carboximidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylsemicarbazide is an organic compound that belongs to the class of semicarbazides Semicarbazides are known for their reactivity with carbonyl compounds, forming semicarbazones
Métodos De Preparación
1,4-Dimethylsemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with semicarbazide hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure optimal yield. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1,4-Dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted semicarbazides.
Aplicaciones Científicas De Investigación
1,4-Dimethylsemicarbazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are valuable intermediates in the synthesis of various compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is used in the production of polymers and other industrial materials, where its reactivity with carbonyl compounds is particularly valuable.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethylsemicarbazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with carbonyl groups in these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1,4-Dimethylsemicarbazide can be compared with other semicarbazides, such as:
Semicarbazide: The parent compound, which lacks the methyl groups present in 1,4-Dimethylsemicarbazide. It has similar reactivity but different physical and chemical properties.
4-Nitrosemicarbazide:
Methylsemicarbazide: A compound with a single methyl group, offering a different balance of reactivity and stability.
Propiedades
Número CAS |
22718-51-0 |
|---|---|
Fórmula molecular |
C3H9N3O |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
1-methyl-3-(methylamino)urea |
InChI |
InChI=1S/C3H9N3O/c1-4-3(7)6-5-2/h5H,1-2H3,(H2,4,6,7) |
Clave InChI |
WVJCKRKDJABHSV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
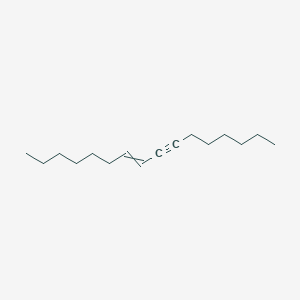


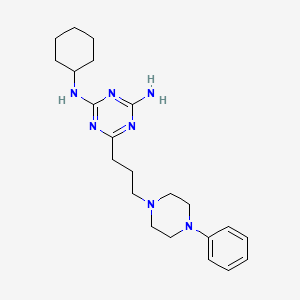
silane](/img/structure/B14713525.png)
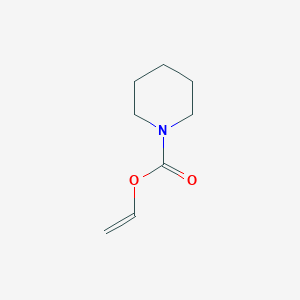
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


